An In-Depth Technical Guide to 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid
An In-Depth Technical Guide to 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, plausible synthetic routes, analytical characterization, and its strategic importance in the design of novel therapeutics.
Introduction: A Molecule of Strategic Importance
2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS Number: 1056010-27-5) is a halogenated arylcyclopropane derivative.[1] Its structure is characterized by a cyclopropane ring, a versatile three-membered carbocycle, substituted with a carboxylic acid group and a 4-bromo-2-fluorophenyl moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
The presence of the cyclopropyl group is known to enhance metabolic stability, improve potency, and provide conformational rigidity to drug candidates.[2][3] Furthermore, the fluoro and bromo substituents on the phenyl ring offer opportunities for further chemical modifications and can influence the compound's pharmacokinetic and pharmacodynamic properties.[4]
It is crucial to distinguish this compound from its isomer, 1-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid (CAS Number: 872422-15-6), where both the phenyl group and the carboxylic acid are attached to the same carbon of the cyclopropane ring.[5] This guide will focus exclusively on the 2-substituted isomer.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1056010-27-5 | [1] |
| Molecular Formula | C₁₀H₈BrFO₂ | [5] |
| Molecular Weight | 259.07 g/mol | [5] |
| IUPAC Name | 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid | [1] |
Synthesis Strategies: Constructing the Cyclopropane Core
A general retrosynthetic analysis is presented below:
Figure 1: Retrosynthetic analysis for the synthesis of the target compound.
Key Synthetic Steps
Step 1: Synthesis of the Styrene Precursor (4-Bromo-2-fluoro-1-vinylbenzene)
The synthesis of the vinyl precursor is a critical first step. This can be achieved through various olefination reactions, with the Wittig reaction being a common and reliable method. The synthesis would start from the commercially available 4-bromo-2-fluorobenzaldehyde.
Step 2: Cyclopropanation
The core cyclopropane ring is formed in this step. A transition-metal-catalyzed reaction of the styrene precursor with a diazoacetate, such as ethyl diazoacetate, is a powerful method for this transformation.[3] Rhodium and copper catalysts are frequently employed for this purpose. The reaction proceeds through a metal-carbene intermediate.
An alternative and classic approach is the Simmons-Smith cyclopropanation, which utilizes a carbenoid species generated from diiodomethane and a zinc-copper couple.[3]
Step 3: Hydrolysis of the Ester
The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification.
Illustrative Experimental Workflow
The following diagram outlines a potential workflow for the synthesis, purification, and characterization of 2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid.
Figure 2: A potential workflow for the synthesis and characterization of the target compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The expected spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will exhibit splitting patterns influenced by both the bromine and fluorine substituents. The protons on the cyclopropane ring will appear as a complex set of multiplets in the upfield region. The carboxylic acid proton will typically be a broad singlet at a downfield chemical shift (δ 10-13 ppm).[6][7]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the halogens. The carbons of the cyclopropane ring will appear at relatively upfield chemical shifts. The carbonyl carbon of the carboxylic acid will be observed in the downfield region (δ 170-185 ppm).[7][8]
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom.[9]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).[10]
Applications in Medicinal Chemistry and Drug Discovery
The structural motifs present in 2-(4-bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid are of significant interest to medicinal chemists.
-
The Cyclopropyl Moiety: The cyclopropane ring is a bioisostere for various functional groups and is often incorporated into drug candidates to:
-
Enhance Metabolic Stability: The strained C-H bonds of the cyclopropane ring are less susceptible to enzymatic oxidation.[11]
-
Improve Potency: The rigid nature of the cyclopropane ring can lock the molecule into a bioactive conformation, leading to stronger binding to the target receptor or enzyme.[2]
-
Modulate Physicochemical Properties: The introduction of a cyclopropane ring can influence lipophilicity and aqueous solubility.[12]
-
-
The 4-Bromo-2-fluorophenyl Group: The presence of halogen atoms on the phenyl ring provides several advantages:
-
Increased Lipophilicity: Halogens generally increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Modulation of Electronic Properties: The electron-withdrawing nature of fluorine and bromine can influence the acidity of the carboxylic acid and the overall electronic distribution of the molecule.
-
Handles for Further Synthesis: The bromine atom can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
-
This compound could serve as a key intermediate in the synthesis of novel drug candidates for a variety of therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases. For example, related arylcyclopropane structures have been investigated as inhibitors of leukotriene C4 synthase, which is implicated in respiratory and inflammatory diseases.[13]
Conclusion
2-(4-Bromo-2-fluorophenyl)cyclopropane-1-carboxylic acid is a strategically important building block for the synthesis of novel, biologically active molecules. Its unique combination of a conformationally constrained cyclopropane ring and a functionalizable halogenated aromatic system makes it a valuable tool for medicinal chemists. While detailed synthetic and analytical data for this specific compound are not widely published, its preparation can be achieved through well-established synthetic methodologies. Further exploration of the chemistry and biological activity of derivatives of this compound is warranted and holds promise for the discovery of new therapeutic agents.
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